(E)-2-Hydroxy Doxepin

Description

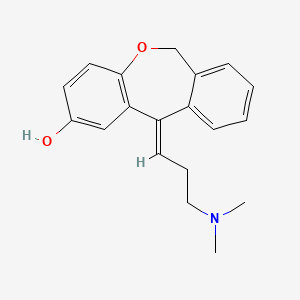

Structure

3D Structure

Properties

IUPAC Name |

(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-20(2)11-5-8-17-16-7-4-3-6-14(16)13-22-19-10-9-15(21)12-18(17)19/h3-4,6-10,12,21H,5,11,13H2,1-2H3/b17-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQPGTWGEQWMMM-CAOOACKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30730868 | |

| Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131523-90-5 | |

| Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Biotransformation of E 2 Hydroxy Doxepin

Enzymatic Pathways of (E)-2-Hydroxylation

The introduction of a hydroxyl group at the 2-position of the E-isomer of doxepin (B10761459) is a critical step in its metabolism, mediated by a superfamily of enzymes known to be central to drug metabolism.

Stereoselectivity in the Formation of (E)-2-Hydroxy Doxepin from Parent Compound

The formation of 2-Hydroxy Doxepin is an exclusively stereospecific process. Doxepin exists as a mixture of two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis), typically in an 85:15 ratio. nih.govyoutube.com Metabolic studies have consistently shown that the hydroxylation reaction catalyzed by CYP2D6 occurs with an absolute preference for the (E)-isomer. researchgate.netnih.gov There is no evidence for the formation of (Z)-2-Hydroxy Doxepin. nih.gov This stereoselectivity is a critical feature of doxepin's metabolism, as the two isomers have different pharmacological activities. The preferential and more rapid metabolism of the E-isomeric form, including its hydroxylation, contributes to the observed pharmacokinetic profiles of the individual isomers in vivo. nih.gov

Subsequent Metabolic Pathways of this compound

Following its formation, this compound undergoes further biotransformation, primarily through a phase II conjugation reaction that facilitates its elimination from the body.

Glucuronidation of this compound

Glucuronidation is a major phase II metabolic pathway where a glucuronic acid moiety is attached to a substrate, thereby increasing its water solubility and facilitating its excretion. clinpgx.orgoup.com The hydroxylated isomers of doxepin, including this compound, are known to undergo this conjugation process. clinpgx.orguky.edu This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). While it is established that hydroxylated doxepin metabolites are glucuronidated, the specific UGT isoforms responsible for the conjugation of this compound have not been definitively identified in all studies. However, research on tricyclic antidepressants as a class suggests the involvement of specific UGTs. The UGT1A subfamily, particularly UGT1A4, has been identified as being responsible for the metabolism of several tricyclic antidepressants and some antipsychotics. The resulting glucuronide conjugate of this compound is a more polar, water-soluble compound that can be readily eliminated from the body, primarily via the kidneys.

Putative UDP-Glucuronosyltransferase (UGT) Isoforms Involved

The specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the glucuronidation of this compound have not been definitively identified in the available scientific literature. However, based on the metabolism of other tricyclic antidepressants and related compounds, some putative UGT isoforms can be considered. The UGT superfamily of enzymes is responsible for the glucuronidation of a wide array of substrates, including various drugs and their metabolites. nih.gov

Research on tricyclic antidepressants has indicated the involvement of the UGT1A subfamily in their metabolism. Specifically, UGT1A4 has been identified as a key enzyme in the N-glucuronidation of the tertiary amine group present in the parent doxepin molecule. While this is distinct from the O-glucuronidation of the hydroxyl group in this compound, it highlights the role of the UGT1A family in the biotransformation of this class of drugs.

Given that this compound possesses a hydroxyl group, it is a potential substrate for several UGT isoforms known to catalyze O-glucuronidation. The UGT1A and UGT2B subfamilies contain several isoforms that are active in the liver, the primary site of drug metabolism, and are known to glucuronidate phenolic and alcoholic hydroxyl groups. Without direct experimental evidence, pinpointing the exact UGT isoform(s) involved in the conjugation of this compound remains speculative. Further in vitro studies utilizing recombinant human UGT isoforms would be necessary to precisely identify the enzymes responsible for its glucuronidation.

Table 1: Putative UGT Isoform Involvement in Tricyclic Antidepressant Metabolism

| UGT Isoform Family | General Substrates | Relevance to this compound |

| UGT1A | Bilirubin, steroids, and various drugs | UGT1A4 is involved in the N-glucuronidation of the parent compound, doxepin. Other isoforms in this family are known to perform O-glucuronidation of hydroxylated compounds. |

| UGT2B | Steroids, bile acids, and certain drugs | Isoforms such as UGT2B7 are known to glucuronidate a wide range of drugs containing hydroxyl groups, making them potential candidates for this compound metabolism. |

Pharmacological and Molecular Research on E 2 Hydroxy Doxepin

Receptor Binding Profiles of (E)-2-Hydroxy Doxepin (B10761459)

The pharmacological activity of a compound is largely determined by its affinity for various receptors. While extensive data exists for doxepin, specific quantitative binding data for its hydroxylated metabolite is less prevalent in scientific literature.

Direct in-vitro binding assays providing specific affinity constants (Kᵢ) or IC₅₀ values for (E)-2-Hydroxy Doxepin at key neurotransmitter receptors are not extensively detailed in published research. However, general pharmacological assessments indicate that hydroxylated metabolites of doxepin are considered to be less pharmacologically active than the parent compound. nih.govpreprints.org The parent drug, doxepin, is known for its potent antagonism of the histamine (B1213489) H₁ receptor, as well as its interaction with serotonergic, noradrenergic, and muscarinic cholinergic receptors. pharmgkb.orgnih.gov The reduced activity of its hydroxylated metabolites suggests a lower binding affinity at these sites compared to doxepin.

The pharmacological profile of this compound is best understood in comparison to its parent compound, doxepin, and the other primary active metabolite, nordoxepin (desmethyldoxepin).

Doxepin : Exhibits a broad pharmacological profile, acting as a potent antagonist at histamine H₁ receptors. preprints.orgnih.gov It also inhibits the reuptake of norepinephrine (B1679862) and serotonin (B10506) and displays antagonistic activity at α₁-adrenergic and muscarinic acetylcholine (B1216132) receptors. preprints.orgwikipedia.org

Nordoxepin (Desmethyldoxepin) : This active metabolite is also pharmacologically active. Compared to doxepin, it is a more potent and selective inhibitor of norepinephrine reuptake. wikipedia.org However, its antihistaminic, anti-adrenergic, and anticholinergic activities are less potent than those of the parent drug. wikipedia.org

This compound : As a hydroxylated metabolite, it is generally considered to possess less pharmacological activity than both doxepin and nordoxepin. nih.govpreprints.org Its formation represents a step in the metabolic pathway leading towards inactivation and eventual excretion from the body. fda.gov

The following table provides a qualitative comparison of the pharmacological activities.

| Compound | Primary Metabolic Pathway | Norepinephrine Reuptake Inhibition | Serotonin Reuptake Inhibition | Histamine H₁ Receptor Antagonism | Anticholinergic Activity |

| Doxepin | N-demethylation (via CYP2C19) & Hydroxylation (via CYP2D6) wikipedia.org | Potent wikipedia.org | Potent wikipedia.org | Very Potent preprints.org | Potent wikipedia.org |

| Nordoxepin | Hydroxylation (via CYP2D6) wikipedia.org | More Potent than Doxepin wikipedia.org | Less Potent than Doxepin wikipedia.org | Less Potent than Doxepin wikipedia.org | Less Potent than Doxepin wikipedia.org |

| This compound | Glucuronidation pharmgkb.org | Less Active nih.govpreprints.org | Less Active nih.govpreprints.org | Less Active nih.govpreprints.org | Less Active nih.govpreprints.org |

This table is based on qualitative descriptions from the cited literature; specific quantitative values for this compound are not widely available.

A significant aspect of the pharmacology of this compound relates to the stereoselectivity of its formation. Research has demonstrated that the hydroxylation of doxepin is exclusively stereospecific. nih.govcaldic.com The cytochrome P450 enzyme CYP2D6 predominantly catalyzes the hydroxylation of the E-isomer of both doxepin and nordoxepin. nih.govcaldic.com In-vitro studies have shown no evidence of Z-doxepin hydroxylation. nih.govcaldic.com This metabolic preference is a critical factor, as it dictates that this compound is the primary hydroxylated form produced in the body.

While the formation of this metabolite is highly stereoselective, available research does not provide data on the stereoselective aspects of its subsequent receptor interactions. Information comparing the binding affinity of this compound versus a hypothetical (Z)-2-Hydroxy Doxepin is not present in the reviewed literature.

Investigation of Post-Receptor Signaling Pathways Modulated by this compound

There is no specific information available in the reviewed scientific literature regarding the investigation of post-receptor signaling pathways modulated by this compound. Research in this area has primarily focused on the parent compound, doxepin, which is known to affect pathways linked to its antagonist actions at various G protein-coupled receptors. service.gov.ukdrugbank.com

Modulation of Transporter Systems by this compound

Specific data on the modulation of monoamine transporter systems, such as the serotonin transporter (SERT) or the norepinephrine transporter (NET), by this compound are not detailed in the available literature. The parent drug, doxepin, and its metabolite, nordoxepin, are known inhibitors of these transporters, which is central to their antidepressant mechanism. wikipedia.org However, the activity of the hydroxylated metabolite at these sites has not been specifically characterized.

Enzyme Inhibition or Induction Potential of this compound

The potential for this compound to act as an inhibitor or inducer of metabolic enzymes, such as the cytochrome P450 family, has not been specifically reported in the reviewed literature. While the parent compound, doxepin, has been identified as an inhibitor of CYP2D6 in vivo, it is unknown if this property is shared by its hydroxylated metabolites. preprints.orgwikipedia.org

Structure-Activity Relationship (SAR) Studies Pertaining to this compound and Related Hydroxylated Analogues

The pharmacological profile of doxepin and its metabolites is intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies, which seek to connect molecular structure with biological activity, are crucial for understanding the therapeutic effects and metabolic fate of these compounds. The focus of this section is on the SAR of this compound and other hydroxylated analogues, exploring how the introduction and position of a hydroxyl (-OH) group on the dibenz[b,e]oxepin scaffold, as well as the initial stereochemistry of the parent molecule, modulate its pharmacological properties.

Doxepin is commercially available as a mixture of geometric isomers, (E)-doxepin and (Z)-doxepin, typically in an 85:15 ratio. pharmgkb.orgresearchgate.net This isomeric composition is a critical starting point for SAR analysis, as the spatial arrangement of the dimethylaminopropylidene side chain relative to the tricyclic ring system significantly influences receptor binding and activity. The (Z)-isomer is recognized as being more potent as a sedative, primarily through its higher affinity for the histamine H₁ (H₁) receptor. pharmgkb.orgpreprints.org

A 2024 study analyzing the binding of doxepin isomers to the H₁ receptor found that the (Z)-isomer binds with approximately 5.2-fold higher affinity than the (E)-isomer to the wild-type receptor. nih.gov Molecular dynamics simulations suggested that the amino acid residue T112³.³⁷ in the binding pocket helps create a chemical environment that is more favorable for the (Z)-isomer, even without forming a direct hydrogen bond with it. nih.gov This inherent difference in activity between the parent isomers is fundamental to understanding the subsequent pharmacology of their metabolites.

Table 1: Comparative Binding Affinity of Doxepin Isomers for the Histamine H₁ Receptor

| Isomer | Relative Binding Affinity to Wild-Type H₁R | E/Z Ratio Bound to WT H₁R |

|---|---|---|

| (Z)-Doxepin | ~5.2-fold higher than (E)-isomer | 45% |

| (E)-Doxepin | Lower than (Z)-isomer | 55% |

Data sourced from a receptor-bound ligand analysis study. nih.gov

Research using the fungus Cunninghamella elegans as a model for mammalian metabolism has identified a variety of hydroxylated doxepin metabolites. nih.gov This provides a valuable framework for considering the SAR of hydroxylated analogues. The study revealed that hydroxylation can occur at multiple positions on the tricyclic ring system for both the (E) and (Z) isomers, as well as on their N-desmethylated forms. nih.gov

The identified hydroxylated metabolites include:

(E)-2-Hydroxydoxepin

(E)-3-Hydroxydoxepin

(Z)-8-Hydroxydoxepin

Hydroxylated N-desmethyldoxepin derivatives (e.g., (E)-2-hydroxy-N-desmethyldoxepin)

The SAR for this class of compounds can be summarized by two key structural determinants:

E/Z Isomerism: The geometry of the exocyclic double bond is a primary factor in determining pharmacological activity, particularly for the histamine H₁ receptor, where the (Z)-isomer displays significantly higher affinity. nih.gov

Hydroxylation: The introduction of a hydroxyl group, as seen in this compound and other analogues, is a major route of metabolism that generally leads to metabolites with reduced activity compared to the parent compound and prepares them for elimination. pharmgkb.orgpreprints.org The specific position of the hydroxyl group ((e.g., C-2, C-3, C-8) likely results in subtle differences in activity between the various hydroxylated metabolites, though this has not been extensively quantified in comparative studies.

Table 2: Identified Hydroxylated Metabolites of Doxepin

| Compound Name | Parent Isomer | Site of Hydroxylation |

|---|---|---|

| (E)-2-Hydroxydoxepin | E | C-2 |

| (E)-3-Hydroxydoxepin | E | C-3 |

| (Z)-8-Hydroxydoxepin | Z | C-8 |

| (E)-2-Hydroxy-N-desmethyldoxepin | E | C-2 |

| (E)-3-Hydroxy-N-desmethyldoxepin | E | C-3 |

| (E)-4-Hydroxy-N-desmethyldoxepin | E | C-4 |

| (E)-8-Hydroxy-N-desmethyldoxepin | E | C-8 |

| (Z)-8-Hydroxy-N-desmethyldoxepin | Z | C-8 |

Data derived from a biotransformation study using C. elegans. nih.gov

Analytical Methodologies for E 2 Hydroxy Doxepin Research

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is a cornerstone of (E)-2-Hydroxy Doxepin (B10761459) research, enabling its separation from the parent drug, other metabolites, and endogenous components of biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of Doxepin and its metabolites, including (E)-2-Hydroxy Doxepin. nih.govnih.govhumanjournals.com This method offers high sensitivity and specificity, making it suitable for analyzing complex biological samples like plasma. nih.govnih.govresearchgate.netnih.gov

In a typical LC-MS/MS workflow, the analytes are first separated on a liquid chromatography column before being introduced into the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting a selected precursor ion and analyzing the resulting product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and allows for precise quantification even at very low concentrations. nih.govnih.gov

Several studies have detailed the development and validation of LC-MS/MS methods for Doxepin and its metabolites. nih.govnih.govhumanjournals.comresearchgate.net These methods often employ reversed-phase chromatography with columns like C8 or C18. nih.govhumanjournals.comphenomenex.com The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency and peak shape. nih.govhumanjournals.comphenomenex.com

Table 1: Example LC-MS/MS Parameters for Doxepin Metabolite Analysis

| Parameter | Example Condition | Reference(s) |

|---|---|---|

| LC Column | Hypurity C8 (100 mm × 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate | nih.govresearchgate.net |

| Flow Rate | 1.2 mL/min | nih.gov |

| Ionization Mode | Positive Ionization | nih.govnih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of Doxepin and its metabolites. nih.govtandfonline.commdpi.comencyclopedia.pub In GC-MS, the sample is vaporized and separated in a gaseous mobile phase as it passes through a long capillary column. The separated compounds then enter the mass spectrometer for detection and identification.

For non-volatile or thermally labile compounds like hydroxylated metabolites, a derivatization step is often necessary to increase their volatility and thermal stability. humanjournals.com For instance, 2,2,2-trichloroethyl chloroformate has been used for the derivatization of Doxepin and its desmethyl metabolite to create products with high sensitivity for electron-capture detection. humanjournals.com

GC-MS methods have been developed for the simultaneous determination of multiple tricyclic antidepressants and their metabolites in biological fluids. mdpi.comencyclopedia.pub These methods often utilize capillary columns, such as a DB-5MS fused silica (B1680970) capillary column, and helium as the carrier gas. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of Doxepin and its metabolites. humanjournals.comnih.govtandfonline.comnih.govnih.govnih.govsci-hub.sephenomenex.com It is particularly crucial for the analysis of stereoisomers, as Doxepin exists as a mixture of (E) and (Z) isomers. humanjournals.comnih.govsci-hub.sephenomenex.com The separation of these isomers is important because they can have different pharmacological activities. service.gov.uk

Both normal-phase and reversed-phase HPLC can be employed. humanjournals.comresearchgate.net Normal-phase chromatography on a silica column with a mobile phase of hexane-methanol-nonylamine has been used for the stereoselective and simultaneous measurement of the cis and trans isomers of Doxepin and N-Desmethyldoxepin. humanjournals.com Reversed-phase HPLC (RP-HPLC) is the more common approach, often utilizing C8 or C18 columns. humanjournals.comphenomenex.com

The development of chiral stationary phases (CSPs) has significantly advanced the ability to separate enantiomers and diastereomers by HPLC. csfarmacie.cz These specialized columns create a chiral environment that allows for differential interaction with the stereoisomers, leading to their separation.

Table 2: Example HPLC Conditions for Doxepin Isomer Separation

| Parameter | Example Condition | Reference(s) |

|---|---|---|

| Column | Silica column (normal phase) | humanjournals.com |

| Mobile Phase (Normal Phase) | Hexane-methanol-nonylamine (95:5:0.3, v/v/v) | humanjournals.com |

| Column (Reversed Phase) | Luna 5 µm C8(2) | phenomenex.com |

| Detection | UV Detector | humanjournals.com |

Thin Layer Chromatography (TLC) in Research Screening

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method that can be used for the preliminary screening and identification of Doxepin and its metabolites in various samples. nih.govtandfonline.comnih.gov In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica gel. The plate is then placed in a developing chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation.

The separated spots can be visualized under UV light or by using a densitometric detector for improved sensitivity. humanjournals.com TLC has been used for impurity determination in Doxepin and to study its protein binding affinity by using plates impregnated with bovine serum albumin (BSA). researchgate.net

Spectroscopic Methods for Characterization in Research Contexts (e.g., NMR, UV-Vis)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. nih.govtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei. nih.govnih.gov It has been instrumental in identifying the structure of isolated metabolites of Doxepin, including (E)-2-Hydroxydoxepin. nih.govnih.gov Predicted ¹H NMR and ¹³C NMR spectra are also available in databases for reference. drugbank.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry: UV-Vis spectrophotometry measures the absorption of ultraviolet or visible light by a compound in solution. humanjournals.comnih.govtandfonline.com While not as specific as mass spectrometry or NMR, it can be used for the quantification of Doxepin and its metabolites, particularly in simpler matrices or for in vitro release studies. humanjournals.com The wavelength of maximum absorbance (λmax) can aid in identification. For example, a method for Doxepin analysis reported a λmax of 273 nm in an aqueous methanol-based solution. tandfonline.com

Sample Preparation Techniques for Diverse Research Samples (e.g., in vitro matrices, animal tissues)

Effective sample preparation is a critical step before instrumental analysis to remove interfering substances from the matrix and to concentrate the analyte of interest. researchgate.net The choice of technique depends on the nature of the sample (e.g., plasma, urine, tissue homogenates) and the analytical method to be used. nih.govnih.govresearchgate.net

Liquid-Liquid Extraction (LLE): This is a common technique used to extract analytes from aqueous samples into an immiscible organic solvent. nih.govhumanjournals.com For Doxepin and its metabolites, LLE with solvents like methyl tert-butyl ether or a mixture of hexane (B92381) and isoamyl alcohol has been successfully employed. nih.govhumanjournals.com

Solid-Phase Extraction (SPE): SPE is a more selective and often more efficient method than LLE. nih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the stationary phase while impurities are washed away. The analyte is then eluted with a small volume of a suitable solvent. SPE has been shown to provide good recovery and is amenable to automation. nih.gov

Enzymatic Hydrolysis: Some metabolites, particularly glucuronide conjugates, are not readily analyzable by certain techniques. In such cases, enzymatic hydrolysis using enzymes like β-glucuronidase is performed to cleave the conjugate and release the free metabolite for subsequent analysis. encyclopedia.puboup.com This is particularly relevant for the analysis of urine samples. encyclopedia.puboup.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-2-hydroxy-N-desmethyldoxepin |

| (Z)- and (E)-N-desmethyldoxepin |

| (Z)- and (E)-doxepin N-oxide |

| Amitriptyline |

| Benzyl alcohol |

| Capsaicin |

| Clomipramine |

| Desipramine |

| Doxepin |

| Imipramine (B1671792) |

| Maprotiline |

| N-Desmethyldoxepin |

| Nordoxepin |

| Nortriptyline |

| Propranolol |

| Protriptyline |

| Trimipramine |

| 2,2,2-trichloroethyl chloroformate |

| (E)-3-hydroxydoxepin |

| (Z)-8-hydroxydoxepin |

| (E)-3-hydroxy-N-desmethyldoxepin |

| (E)-4-hydroxy-N-desmethyldoxepin |

| (Z)- and (E)-8-hydroxy-N-desmethyldoxepin |

| (E)-N-acetyl-N-desmethyldoxepin |

| (E)-N-desmethyl-N-formyldoxepin |

| (E)-N-acetyldidesmethyldoxepin |

| Doxepine-N-oxide |

| 2-hydroxynordoxepin |

| Cidoxepin |

| Diphenhydramine |

| 10-hydroxyamitriptyline |

| 2-hydroxydesipramine |

| 10-hydroxydesipramine |

| Iminodibenzyl |

| Nortriptyline |

| Desmethylclomipramine |

| Fluoxetine |

| Norfluoxetine |

| Chloranil |

| Methyl orange |

Development and Validation of Bioanalytical Assays for Preclinical Research

The development of a bioanalytical assay for this compound for preclinical research would typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. The process would encompass several key stages, from method development to full validation, to ensure the reliability of the data generated in preclinical studies.

Method Development:

The initial phase focuses on optimizing the conditions for the detection and separation of this compound from endogenous components in the biological matrix (e.g., plasma, urine, or tissue homogenates). This includes:

Mass Spectrometry (MS) Tuning: Determining the optimal precursor and product ion transitions for this compound and a suitable internal standard (IS). This is critical for the selectivity of the multiple reaction monitoring (MRM) mode in LC-MS/MS.

Chromatographic Conditions: Selecting the appropriate high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column, mobile phase composition (including pH and organic modifiers), and flow rate to achieve a good peak shape and separation from other metabolites and matrix components.

Sample Preparation: Developing an efficient extraction method to isolate this compound from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The goal is to maximize recovery and minimize matrix effects.

Method Validation:

Once the method is developed, it undergoes a rigorous validation process in accordance with regulatory guidelines. The key validation parameters are outlined below. While specific data for this compound is not available, a hypothetical validation summary based on typical acceptance criteria for preclinical assays is presented in the following tables.

Table 1: Hypothetical Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| Chromatography | |

| Instrument | UHPLC System |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | To be determined |

| MRM Transition (IS) | To be determined |

Table 2: Hypothetical Bioanalytical Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Purpose | Typical Acceptance Criteria for Preclinical Assays |

| Selectivity | To ensure the method can differentiate the analyte from endogenous matrix components and other metabolites. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources. |

| Linearity | To demonstrate a proportional relationship between the instrument response and the known concentrations of the analyte. | Calibration curve with a correlation coefficient (r²) ≥ 0.99 using a weighted linear regression model. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%. |

| Accuracy | The closeness of the determined value to the nominal concentration. | Mean concentration at each QC level (low, mid, high) should be within ±15% of the nominal value (±20% for LLOQ). |

| Precision | The closeness of repeated measurements. | Coefficient of variation (%CV) should not exceed 15% for QC samples (≤20% for LLOQ). |

| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |

| Matrix Effect | The effect of matrix components on the ionization of the analyte. | The coefficient of variation of the matrix factor across different lots of matrix should be ≤15%. |

| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions. | Mean concentration of stability samples should be within ±15% of the nominal concentration of fresh samples. |

Detailed Research Findings:

Without specific studies on this compound, we can infer the likely challenges and approaches based on research on similar compounds. For hydroxylated metabolites of tricyclic antidepressants, key considerations in assay development include:

Potential for Conjugation: Hydroxylated metabolites can undergo glucuronidation. Bioanalytical methods may require an enzymatic hydrolysis step (e.g., using β-glucuronidase) to measure the total concentration (conjugated and unconjugated).

Isomeric Separation: Ensuring chromatographic separation from other isomeric hydroxylated metabolites is crucial for selectivity.

Stability: Hydroxylated metabolites can be less stable than the parent drug. Thorough stability assessments under various conditions (freeze-thaw, bench-top, long-term storage) are critical.

The successful development and validation of such a bioanalytical assay would be a critical step in advancing the preclinical research of this compound, enabling accurate pharmacokinetic and toxicokinetic studies.

Preclinical and Mechanistic Investigations Involving E 2 Hydroxy Doxepin

In Vitro Models for Metabolic Studies

In vitro models are indispensable tools for studying the metabolic fate of xenobiotics like doxepin (B10761459). They offer a controlled environment to investigate specific metabolic reactions, identify the enzymes involved, and characterize the resulting metabolites, such as (E)-2-Hydroxy Doxepin.

Human liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes responsible for the majority of drug metabolism. smpdb.ca Studies utilizing human liver microsomes have been pivotal in understanding the formation of this compound.

Research has demonstrated that the hydroxylation of doxepin is exclusively stereospecific, with a pronounced preference for the E-isomer. nih.govresearchgate.net In vitro investigations with human liver microsomes show that E-doxepin is readily hydroxylated to form (E)-2-hydroxydoxepin. caldic.com This transformation is catalyzed with high affinity. nih.gov The formation of (E)-2-hydroxydoxepin is attributed solely to the activity of the cytochrome P450 2D6 (CYP2D6) enzyme. smpdb.capreprints.org

Further studies using recombinant CYP2D6 have confirmed this specific metabolic pathway. nih.gov Both human liver microsomes and recombinant CYP2D6 hydroxylated E-doxepin and its metabolite, E-N-desmethyldoxepin, with high affinity, while no hydroxylation of the Z-isomers was observed. nih.govcaldic.com The kinetics of this reaction have been characterized, indicating an efficient metabolic process. For instance, in microsomes from CYP2D6 extensive metabolizers, the Michaelis-Menten constant (Km) was found to be approximately 6.0 µM. caldic.com Even in microsomes from a poor metabolizer, which produced significantly less of the metabolite, the Km value remained similar at 10.4 µM. caldic.com Studies with recombinant CYP2D6 reported a Km in the range of 5–8 µM for the hydroxylation of E-doxepin. nih.govcaldic.com This high-affinity interaction underscores the primary role of CYP2D6 in the clearance of the E-isomers of doxepin. nih.gov

Table 1: Kinetic Parameters for (E)-2-Hydroxydoxepin Formation

| In Vitro System | Substrate | Enzyme | Apparent Km (µM) | Reference |

|---|---|---|---|---|

| Human Liver Microsomes (Extensive Metabolizer) | E-Doxepin | CYP2D6 | 6.0 | caldic.com |

| Human Liver Microsomes (Poor Metabolizer) | E-Doxepin | CYP2D6 | 10.4 | caldic.com |

| Recombinant Enzyme | E-Doxepin | CYP2D6 | 5-8 | nih.govcaldic.com |

| Human Liver Microsomes | E-N-desmethyldoxepin | CYP2D6 | ~7 | caldic.com |

Cell-based assays provide a more integrated biological context than isolated enzymes or microsomes, incorporating cellular uptake, efflux, and intracellular processes. frontiersin.org Cell lines such as human hepatoma (HepG2) or colon carcinoma (Caco-2) are commonly used in drug metabolism studies. nih.gov These models can be used to assess the formation of metabolites like this compound within a living cell. frontiersin.org Typically, the cells are incubated with the parent drug, and the subsequent formation of metabolites in the cells or the surrounding medium is measured, often using highly sensitive analytical techniques like mass spectrometry. frontiersin.org

While the principles of using cell-based assays for metabolite studies are well-established, specific published studies focusing on the formation and activity of this compound using these particular models were not identified in the reviewed literature. However, a functional assay using the SH-SY5Y human neuroblastoma cell line has been employed to detect the effects of the parent compound, doxepin, on β-amyloid-induced neuronal toxicity. service.gov.uk Such a system could theoretically be adapted to investigate the specific neuroprotective or cytotoxic effects of the this compound metabolite itself.

Certain microorganisms can perform metabolic transformations that are analogous to those occurring in mammals, serving as useful predictive models. wikipedia.org The filamentous fungus Cunninghamella elegans is a well-established microbial model for mammalian drug metabolism. wikipedia.orgnih.gov

Studies have shown that Cunninghamella elegans effectively biotransforms doxepin. nih.gov When incubated with doxepin, the fungus metabolizes the drug into numerous compounds, with (E)-2-hydroxydoxepin being identified as a major metabolite. nih.gov This demonstrates that the microbial enzymatic machinery can perform the specific aromatic hydroxylation of the E-isomer, mirroring the reaction catalyzed by human CYP2D6. The production of (E)-2-hydroxydoxepin by C. elegans validates its use as a scalable system to produce and identify mammalian drug metabolites for further study. nih.govgoogle.comgoogle.com Over a 96-hour incubation period, approximately 28% of the initial doxepin was converted into 16 different metabolites, highlighting the diverse metabolic capabilities of this fungus. nih.gov

Table 2: Selected Metabolites of Doxepin Produced by Cunninghamella elegans

| Metabolite | Reference |

|---|---|

| (E)-2-hydroxydoxepin | nih.gov |

| (E)-3-hydroxydoxepin | nih.gov |

| (Z)-8-hydroxydoxepin | nih.gov |

| (E)-2-hydroxy-N-desmethyldoxepin | nih.gov |

| (E)-N-acetyl-N-desmethyldoxepin | nih.gov |

| (E)-N-desmethyl-N-formyldoxepin | nih.gov |

| (E)-doxepin-N-oxide | nih.gov |

| (E)-N-desmethyldoxepin | nih.gov |

Investigation of Drug-Drug Interactions at the Metabolite Level in Preclinical Models

Preclinical investigations into drug-drug interactions involving this compound primarily focus on the cytochrome P450 (CYP) enzyme system, which is responsible for its formation. The hydroxylation of (E)-doxepin to this compound is predominantly catalyzed by CYP2D6. preprints.orgpreprints.org This makes the metabolism of (E)-doxepin susceptible to interactions with drugs that inhibit or induce this enzyme.

In vitro studies using human liver microsomes have shown that inhibitors of CYP2D6 can significantly impact the metabolism of (E)-doxepin. service.gov.uk For instance, co-incubation with quinidine, a known CYP2D6 inhibitor, affects doxepin hydroxylation. service.gov.uk Conversely, substances that inhibit other CYP enzymes, such as CYP1A and CYP3A4, have been shown to reduce the N-demethylation of both (E)- and (Z)-doxepin. service.gov.uk

The potential for drug-drug interactions is not limited to metabolic enzymes. The (E)-isomer of doxepin has been identified as having a risk of interacting with renal transporters, which could be another avenue for drug-drug interactions at the level of the parent compound and its metabolites. researchgate.net

Genetic and Environmental Modulators of E 2 Hydroxy Doxepin Metabolism

Genetic Polymorphisms Affecting CYP Isoforms Responsible for (E)-2-Hydroxylation (e.g., CYP2D6)

The hydroxylation of the E-isomer of doxepin (B10761459) is a critical metabolic step primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. pharmgkb.org The gene encoding CYP2D6 is highly polymorphic, leading to distinct phenotypes of enzyme activity that significantly influence the pharmacokinetics of (E)-doxepin. nih.govwikipedia.org These genetic variations can result in normal, decreased, increased, or absent CYP2D6 function, categorizing individuals as extensive metabolizers (EMs), intermediate metabolizers (IMs), ultrarapid metabolizers (UMs), or poor metabolizers (PMs), respectively. pharmgkb.orgwikipedia.org

Research has demonstrated that these polymorphisms have a major impact on (E)-doxepin pharmacokinetics. nih.gov Individuals with a poor metabolizer (PM) phenotype, who possess two non-functional CYP2D6 alleles, exhibit reduced clearance of doxepin, leading to higher plasma concentrations compared to extensive metabolizers (EMs). pharmgkb.orgg-standaard.nldrugbank.com Conversely, ultrarapid metabolizers (UMs), who carry gene duplications leading to increased enzyme activity, show enhanced clearance and consequently lower plasma concentrations of doxepin and its metabolite, nordoxepin. pharmgkb.orgnih.gov

A study involving healthy volunteers highlighted the stereoselective effect of the CYP2D6 genotype on doxepin metabolism. A significant effect of the UM genotype was observed on the pharmacokinetic parameters of (E)-doxepin, while the parameters for (Z)-doxepin were not significantly different among the CYP2D6 genotype groups. nih.gov This underscores the specific role of CYP2D6 in the 2-hydroxylation of the E-isomer. pharmgkb.org

A clinical study quantifying the impact of CYP2D6 polymorphisms provided clear evidence of this gene-drug interaction. The oral clearance of E-doxepin was markedly different across metabolizer phenotypes, demonstrating the profound effect of genetic variability on the formation of hydroxylated metabolites. nih.gov

| CYP2D6 Metabolizer Phenotype | Mean E-Doxepin Clearance (L/h) | 95% Confidence Interval (L/h) |

|---|---|---|

| Extensive Metabolizers (EMs) | 406 | 390-445 |

| Intermediate Metabolizers (IMs) | 247 | 241-271 |

| Poor Metabolizers (PMs) | 127 | 124-139 |

Data derived from a study on the effects of genetic polymorphisms on E- and Z-doxepin pharmacokinetics. nih.gov

Impact of Co-Administered Xenobiotics on (E)-2-Hydroxy Doxepin Formation and Further Metabolism

The metabolism of doxepin, particularly the formation of this compound via CYP2D6, can be significantly altered by the concurrent administration of other xenobiotics that inhibit or induce this enzyme system. preprints.org Drugs that act as potent inhibitors of CYP2D6 can decrease the metabolism of (E)-doxepin, potentially leading to altered plasma concentrations of the parent drug and its metabolites. preprints.orgpreprints.org

Furthermore, lifestyle factors such as alcohol consumption can modulate doxepin metabolism. Acute ethanol (B145695) intake may inhibit the metabolism of tricyclic antidepressants, whereas chronic heavy consumption of alcohol can induce the hepatic enzymes responsible for their metabolism. drugs.com

| Xenobiotic | Mechanism of Interaction | Effect on Doxepin Metabolism |

|---|---|---|

| Cimetidine | Potent inhibitor of CYP2D6. preprints.orgpreprints.org | Can approximately double the plasma exposure to doxepin. preprints.org |

| Fluoxetine | Inhibitor of CYP2D6. preprints.org | Decreases the 2-hydroxylation of tricyclic compounds, potentially reducing both first-pass and systemic metabolism. preprints.org |

| Sertraline | Inhibitor of CYP2D6. preprints.org | One study noted a 32% increase in doxepin Cmax when co-administered. preprints.org |

| Acute Ethanol Ingestion | Inhibition of TCA metabolism. drugs.com | May lead to temporarily increased plasma levels of doxepin. drugs.com |

| Chronic Ethanol Ingestion | Induction of hepatic TCA metabolism. drugs.com | May lead to decreased plasma levels and efficacy of doxepin. drugs.com |

Influence of Physiological and Pathophysiological Conditions on Metabolite Levels in Research Models

The physiological or pathophysiological state of an organism can influence drug metabolism, and research models are crucial for elucidating these effects on this compound levels. Studies using in vitro and in vivo models have provided insights into how conditions such as inflammation and neuropathic pain can alter the metabolic environment.

In one in vitro study, primary rat co-cultures of astrocytes and microglia were used to model "physiological" versus "pathological, inflammatory" conditions. researchgate.net This research demonstrated that antidepressants like doxepin could interact with glial cells and modulate inflammatory responses, suggesting that the cellular environment can be both a target and a modulator of drug action. researchgate.net

Animal models of disease have shown that the effects of doxepin can be state-dependent. For example, in a mouse model of neuropathic pain, chronic doxepin administration was found to decrease pain-related behaviors and the release of inflammatory molecules such as IL-6 and IL-1b mRNA. researchgate.net In contrast, the same doxepin regimen in healthy control mice without neuropathic pain resulted in hyperalgesia and allodynia. researchgate.net This suggests that a pathological state (neuropathic pain) fundamentally alters the systemic response to doxepin, which would invariably be linked to its metabolism and the activity of its metabolites.

Furthermore, studies in human subjects have investigated the relationship between peripheral and central nervous system concentrations of doxepin and its metabolites. A significant positive correlation was found between the plasma concentrations of doxepin and nordoxepin and their respective concentrations in cerebrospinal fluid (CSF). researchgate.net This indicates a consistent permeability across the blood-brain barrier, implying that systemic metabolic changes influenced by physiological or pathological conditions are likely reflected in the central nervous system. researchgate.net

| Research Model | Condition | Key Findings Related to Doxepin/Metabolites |

|---|---|---|

| Neuropathic Pain Mouse Model | Pathophysiological (Chronic Nerve Injury) | Doxepin administration decreased inflammatory markers (IL-6, IL-1b mRNA). researchgate.net |

| Naïve (Control) Mice | Physiological | Chronic doxepin administration induced hyperalgesia and allodynia. researchgate.net |

| Primary Rat Astrocyte-Microglia Co-cultures | Inflammatory vs. Physiological | Doxepin inhibited microglial activation, indicating direct interaction with CNS inflammatory processes. researchgate.net |

| Human Subjects (Patient Study) | Various Clinical Indications | Plasma concentrations of doxepin and nordoxepin significantly correlated with their concentrations in cerebrospinal fluid (CSF), suggesting systemic metabolism reflects CNS levels. researchgate.net |

Comparative Analysis of Doxepin Metabolites

Relative Contributions of (E)-2-Hydroxy Doxepin (B10761459) to the Overall Metabolite Profile

Doxepin undergoes extensive hepatic metabolism, primarily through oxidation and N-demethylation, before excretion. wikipedia.org The initial major metabolic pathway is N-demethylation to form N-desmethyldoxepin (also known as nordoxepin), which is itself a pharmacologically active compound. wikipedia.orgdrugbank.com This conversion is mainly facilitated by the cytochrome P450 enzyme CYP2C19. wikipedia.org

Subsequent or alternative metabolic steps involve hydroxylation and glucuronidation. The hydroxylation of doxepin is a stereospecific process catalyzed predominantly by CYP2D6, which exclusively targets the E-isomer of doxepin. pharmgkb.orgcaldic.com This leads to the formation of (E)-2-Hydroxy Doxepin. This metabolite, along with (E)-2-hydroxy-N-desmethyldoxepin, is a quantitatively significant metabolite found in human urine, primarily in their glucuronidated forms. caldic.comresearchgate.netnih.gov The glucuronide conjugates of these hydroxylated metabolites are considered the primary end-products of doxepin metabolism destined for renal excretion. drugbank.com While N-desmethyldoxepin is the major active metabolite in plasma, the hydroxylated forms like this compound represent a crucial pathway for the detoxification and elimination of the drug. drugbank.comcaldic.com

Table 1: Major Doxepin Metabolites and Their Formation

| Metabolite | Formation Pathway | Primary Enzyme(s) Involved | Metabolic Role |

|---|---|---|---|

| N-desmethyldoxepin (Nordoxepin) | N-demethylation of Doxepin | CYP2C19 (>50%), CYP1A2, CYP2C9 | Major active metabolite |

| This compound | Hydroxylation of (E)-Doxepin | CYP2D6 | Major urinary metabolite (elimination) |

| (E)-2-hydroxy-N-desmethyldoxepin | Hydroxylation of (E)-N-desmethyldoxepin | CYP2D6 | Urinary metabolite (elimination) |

| Doxepin N-oxide | N-oxidation of Doxepin | Not specified | Urinary metabolite (elimination) |

| Glucuronide Conjugates | Glucuronidation of hydroxylated metabolites | UGTs (Uridine 5'-diphospho-glucuronosyltransferases) | Final products for excretion |

Comparative Pharmacological Activity of this compound Versus Other Doxepin Metabolites (e.g., N-desmethyldoxepin)

In contrast, the hydroxylation pathway leading to this compound is generally considered a step toward inactivation and elimination. drugbank.comresearchgate.net The addition of a hydroxyl group increases the polarity of the molecule, facilitating its conjugation with glucuronic acid and subsequent excretion in the urine. drugbank.com While N-desmethyldoxepin retains significant activity at neurotransmitter transporters, hydroxylated metabolites like this compound are typically considered to be pharmacologically inactive or significantly less active than both doxepin and N-desmethyldoxepin. researchgate.netpreprints.org Their primary role is not in contributing to the therapeutic action but in the clearance of the drug from the system.

Table 2: Comparative Pharmacological Profile of Doxepin and its Metabolites

| Compound | Primary Pharmacological Activity | Relative Potency |

|---|---|---|

| Doxepin | Inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake; potent H1, H2, α1-adrenergic, and muscarinic receptor antagonist. wikipedia.orgnih.gov | Baseline |

| N-desmethyldoxepin | More potent and selective norepinephrine reuptake inhibitor than doxepin; less potent antihistamine, antiadrenergic, and anticholinergic activity. wikipedia.orgwikipedia.org | Higher for norepinephrine reuptake inhibition; lower for receptor antagonism. |

| This compound | Generally considered inactive or significantly less active; primarily an elimination product. researchgate.netpreprints.org | Low/Negligible |

Research on the Stereoisomeric Forms of Hydroxylated Doxepin Metabolites

Doxepin is commercially available as a mixture of geometric isomers, typically containing about 85% (E)-doxepin and 15% (Z)-doxepin. wikipedia.orgcaldic.com The metabolism of these isomers is highly stereoselective, a factor that significantly influences the resulting metabolite profile.

Research has shown that the hydroxylation of doxepin is exclusively stereospecific. caldic.com The enzyme CYP2D6 specifically catalyzes the hydroxylation of the E-isomers of both doxepin and N-desmethyldoxepin, forming (E)-2-hydroxydoxepin and (E)-2-hydroxy-N-desmethyldoxepin, respectively. caldic.com There is no evidence to suggest that the Z-isomers undergo hydroxylation. caldic.com This selective metabolism of the E-isomer is a key reason for the observed enrichment of (Z)-N-desmethyldoxepin in the plasma of patients undergoing chronic treatment. caldic.com Since (E)-N-desmethyldoxepin is further metabolized via hydroxylation while (Z)-N-desmethyldoxepin is not, the latter tends to accumulate. caldic.comncats.io

Studies investigating doxepin metabolism in different species have also highlighted the presence of multiple isomeric hydroxylated forms. For instance, research in horses identified four isomers of hydroxydoxepin and four isomers of hydroxy desmethyldoxepin in urine after administration of doxepin. nih.govdoi.org In humans, urinary metabolite analysis has definitively identified (E)-2-hydroxydoxepin and (E)-2-hydroxy-N-desmethyldoxepin, confirming the stereospecificity of this metabolic pathway. nih.gov

Table 3: Research Findings on Stereoisomeric Hydroxylated Metabolites

| Metabolite Form | Key Research Finding | Significance |

|---|---|---|

| This compound | Formed exclusively from the (E)-isomer of doxepin by CYP2D6. caldic.com Identified as a major urinary metabolite in humans. nih.gov | Demonstrates the high stereospecificity of doxepin hydroxylation. |

| (Z)-Hydroxydoxepin | No evidence of formation. The Z-isomer of doxepin does not appear to undergo hydroxylation. caldic.com | Explains the differential metabolic pathways of doxepin isomers. |

| (E)-2-hydroxy-N-desmethyldoxepin | Formed from the (E)-isomer of N-desmethyldoxepin by CYP2D6. caldic.com Also a key urinary metabolite. nih.gov | Contributes to the clearance of the active metabolite N-desmethyldoxepin. |

| Isomeric Hydroxydoxepins (in horses) | Four isomers of hydroxydoxepin and four isomers of hydroxy desmethyldoxepin were detected. nih.govdoi.org | Suggests complex hydroxylation patterns that may vary between species. |

Future Research Directions and Unanswered Questions

Elucidation of Novel Metabolic Pathways and Metabolites for (E)-2-Hydroxy Doxepin (B10761459)

The biotransformation of (E)-2-Hydroxy Doxepin is not fully elucidated. While it is known to undergo further metabolism, the complete range of subsequent metabolites and the enzymatic pathways involved require deeper investigation.

Future research should focus on:

Phase II Conjugation: this compound is a known precursor to glucuronide conjugates, a common detoxification pathway. ontosight.aidrugbank.compharmgkb.org Detailed studies are needed to characterize the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for creating Hydroxydoxepin glucuronide and to quantify the extent of this pathway in different patient populations.

Further Oxidation and Demethylation: The potential for this compound to be a substrate for further Phase I reactions remains an open question. Research should investigate whether it can be converted to other metabolites, such as (E)-2-hydroxy-N-desmethyldoxepin . drugbank.com

Microbial Models for Metabolite Discovery: Microbial biotransformation models, such as the filamentous fungus Cunninghamella elegans, have proven effective in mimicking mammalian drug metabolism and identifying novel metabolites. auctoresonline.orgwikipedia.org Studies using C. elegans have successfully biotransformed doxepin into 16 different metabolites, including (E)-2-hydroxydoxepin and nine previously unidentified compounds. nih.gov Applying this model specifically to this compound could reveal novel downstream metabolic pathways that may also occur in humans but at levels difficult to detect using conventional methods.

A summary of known and potential metabolic pathways for doxepin is presented below.

| Parent Compound | Metabolizing Enzyme(s) | Resulting Metabolite(s) |

| Doxepin | CYP2D6 | This compound |

| This compound | UGTs (putative) | Hydroxydoxepin glucuronide |

| This compound | Unknown | (E)-2-hydroxy-N-desmethyldoxepin |

| Doxepin | CYP2C19, CYP1A2, CYP3A4 | N-desmethyldoxepin |

Advanced Pharmacological Profiling Using In Silico and High-Throughput Screening Approaches

The specific pharmacological activity of this compound is largely inferred from the general activity of doxepin and its other metabolites. Advanced screening methods are needed to build a precise pharmacological profile.

In Silico Modeling: Computational (in silico) techniques are essential for predicting the binding affinity of this compound to a wide range of receptors, transporters, and enzymes. nih.gov Future studies should employ molecular docking simulations to compare the binding profile of the metabolite to that of the parent drug, doxepin, and its other active metabolite, N-desmethyldoxepin. This would help predict its potential contribution to both therapeutic effects and off-target interactions.

High-Throughput Screening (HTS): HTS assays allow for the rapid testing of a compound against hundreds or thousands of biological targets. mdpi.com An HTS campaign for this compound would provide comprehensive data on its activity at various G-protein coupled receptors (GPCRs), ion channels, and kinases. This could uncover unexpected pharmacological activities relevant to its clinical effects. Developing HTS-compatible models, such as the reserpine-induced zebrafish model used for screening antidepressants, could accelerate the functional characterization of this and other metabolites. mdpi.com

Development of Advanced In Vitro and Animal Models for Metabolite-Specific Research

To specifically study the properties of this compound, researchers must move beyond models focused on the parent drug and develop systems tailored to the metabolite.

Advanced In Vitro Systems: The use of specific and complex in vitro models is crucial for isolating the actions of this compound. nih.gov

Human Liver Microsomes (HLMs) and S9 Fractions: These subcellular fractions contain a rich complement of Phase I and Phase II metabolizing enzymes and are instrumental in studying metabolic stability and identifying pathways. mdpi.comscispace.com

Recombinant Enzymes: Systems using cDNA-expressed enzymes, particularly recombinant CYP2D6, are invaluable for studying the specific kinetics of this compound formation and its potential to inhibit the enzyme. nih.govif-pan.krakow.pl

Hepatocyte Models: Primary human hepatocytes represent the gold standard for in vitro metabolism studies, as they contain the full array of metabolic enzymes and cofactors, allowing for a more complete picture of biotransformation. mdpi.comif-pan.krakow.pl

Role of this compound in Complex Polypharmacy Scenarios and Drug-Drug Interaction Research

Patients taking tricyclic antidepressants are often on multiple medications (polypharmacy), increasing the risk of drug-drug interactions (DDIs). simplypsychedu.com The role of this compound in this context is unknown but clinically significant.

CYP2D6 Inhibition: Doxepin itself is an inhibitor of CYP2D6, the very enzyme that produces this compound. if-pan.krakow.plnih.gov This creates a complex feedback mechanism. A critical unanswered question is whether this compound also inhibits or induces CYP2D6 or other CYP enzymes. Future DDI studies using in vitro models should assess the inhibitory potential (IC50) of the metabolite against a panel of key drug-metabolizing enzymes. nih.gov

Clinical Relevance in Polypharmacy: The co-administration of doxepin with other CYP2D6 substrates, such as the antidepressant venlafaxine, has been shown to significantly increase plasma concentrations of venlafaxine, implying CYP2D6 inhibition by doxepin. nih.govresearchgate.net Understanding the contribution of this compound to this inhibition is vital for predicting interaction risk. This is especially important in geriatric populations, who are more susceptible to the consequences of polypharmacy. simplypsychedu.com

Investigation of Epigenetic and Transcriptomic Regulation of Enzymes Involved in this compound Metabolism

The formation of this compound is entirely dependent on the function of CYP2D6. smpdb.ca Therefore, any regulatory mechanism affecting this enzyme will directly impact the levels of the metabolite. Research into the epigenetic and transcriptomic control of CYP2D6 is a key frontier.

Epigenetic Mechanisms: Gene expression is controlled by more than just the DNA sequence. Epigenetic modifications, such as DNA methylation and histone modifications, can silence or enhance gene activity. incitehealth.com Studies have shown that the expression of CYP genes, including CYP2D6, can be influenced by these epigenetic changes. incitehealth.complos.org For instance, DNA methylation in the promoter region of the CYP2D6 gene could lead to reduced enzyme expression, even in a person with a "normal" genotype, thereby decreasing the production of this compound. incitehealth.comnih.gov

Transcriptomic Regulation: The expression of the CYP2D6 gene is controlled by transcription factors. mdpi.com For example, hepatocyte nuclear factor 4α (HNF4α) is a known regulator of multiple CYP genes, and its expression levels correlate with CYP2D6 activity. mdpi.com More recently, the transcription factor Nrf2 has been identified as a potential negative regulator of CYP2D6 expression. inabj.org Future research should explore how these regulatory networks influence CYP2D6 transcription in response to drug exposure and other stimuli, as this will directly alter the metabolic profile of doxepin.

Integration of Omics Data for Comprehensive Understanding of this compound Biotransformation and Activity

A holistic understanding of the role of this compound requires the integration of multiple layers of biological data, a field known as multi-omics. mdpi.com This approach moves beyond single-gene or single-metabolite analysis to build a comprehensive model of drug action.

Pharmacogenomics-Metabolomics Integration: The impact of genetic variations (pharmacogenomics) in the CYP2D6 gene on doxepin metabolism is well-established. pharmgkb.orgdrugbank.com Future studies should combine this genetic data with quantitative measurements of doxepin and its metabolites (metabolomics). This would allow researchers to build models that predict the plasma concentration of this compound based on a patient's unique genetic makeup, providing a powerful tool for personalized medicine.

Systems Biology Approach: A true systems-level understanding would integrate data from genomics, transcriptomics, proteomics, and metabolomics. researchgate.net For example, a study could combine a patient's CYP2D6 genotype, the transcriptomic profile of their liver cells (measuring CYP2D6 mRNA levels), and their plasma metabolome (measuring doxepin and its metabolites). By using advanced computational pipelines, researchers can create context-specific metabolic models to predict how an individual will metabolize doxepin and what their exposure to this compound will be. oup.com This integrated approach holds the promise of transforming our understanding of drug metabolism from a linear pathway to a dynamic network, ultimately leading to safer and more effective therapeutic strategies.

Q & A

Q. What experimental designs are optimal for evaluating (E)-2-Hydroxy Doxepin’s efficacy in chronic insomnia?

Methodological Answer:

- Use randomized, double-blind, placebo-controlled parallel-group studies with objective (e.g., polysomnography) and subjective (e.g., Pittsburgh Sleep Quality Index) endpoints. For elderly populations, prioritize longitudinal designs (e.g., 3-month inpatient/outpatient trials) to assess sustained efficacy and cognitive safety (e.g., DSST, SCT scores) .

- Example: A 35-day trial in adults with chronic insomnia compared 3 mg and 6 mg doses, revealing dose-dependent cognitive effects (6 mg showed reduced DSST/SCT performance) .

Q. How do genetic polymorphisms in CYP2C19/CYP2D6 affect this compound’s pharmacokinetics?

Methodological Answer:

- Conduct genotype-phenotype correlation studies using pharmacokinetic (PK) sampling. Poor vs. extensive CYP2C19 metabolizers exhibit twofold differences in metabolic rates, but residual drug processing occurs via alternative pathways (e.g., CYP2D6) .

- Analytical Approach: Use LC-MS/MS to quantify plasma levels of (E)- and (Z)-isomers and metabolites (e.g., nordoxepin). Note stereoselective metabolism: CYP2D6 preferentially processes (E)-isomers, leading to nordoxepin’s 1:1 isomer ratio in plasma .

Q. What formulations of this compound are suitable for pharmacokinetic studies?

Methodological Answer:

- Prioritize oral tablets (3 mg/6 mg) for systemic exposure studies. For topical applications (e.g., pruritus), use 5% creams and monitor plasma levels to assess systemic absorption vs. localized efficacy .

- Note: Avoid unstudied routes (e.g., transbuccal, rectal) due to insufficient data .

Advanced Research Questions

Q. How to resolve contradictions in cognitive outcomes between this compound dosages?

Methodological Answer:

- Apply dose-response meta-analysis to pooled data. For example:

Q. What statistical methods are robust for analyzing longitudinal sleep quality data in comorbid insomnia-anxiety studies?

Methodological Answer:

- Employ mixed-effects models to track PSQI components (latency, duration, disturbances) and HAMA scores over time. For example:

Q. How to assess stereoselective pharmacodynamics of (E)- vs. (Z)-isomers in vivo?

Methodological Answer:

- Design chiral separation protocols (e.g., HPLC with chiral columns) to isolate isomers. Compare receptor binding affinities:

Q. What methodologies are critical for evaluating topical this compound’s safety profile?

Methodological Answer:

- Combine patch testing (for allergic contact dermatitis) with systemic PK monitoring. In clinical

Q. How to design pediatric safety studies despite limited efficacy data?

Methodological Answer:

- Leverage retrospective cohort analyses from antidepressant registries, controlling for confounders (e.g., age, comorbidities). Key considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.